N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC20186820
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O3S |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H19N5O3S/c1-23-17(15-6-4-5-7-19-15)21-22-18(23)27-11-16(24)20-12-8-13(25-2)10-14(9-12)26-3/h4-10H,11H2,1-3H3,(H,20,24) |
| Standard InChI Key | UGDFMIMQMWJJHV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=N3 |
Introduction
N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates a dimethoxyphenyl group, a pyridinyl-substituted triazole moiety, and a sulfanyl linkage, contributing to its biological activity and therapeutic potential.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps, including condensation reactions and functional group modifications. These reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide under controlled temperatures to optimize yield and purity. Catalysts such as triethylamine may be used to facilitate certain steps.
Biological Activities and Potential Applications
This compound has been studied for its potential antimicrobial, antifungal, and anticancer properties. The triazole moiety is known for its role in inhibiting enzymes involved in fungal cell wall synthesis, while the pyridine ring may enhance interactions with various biological receptors. The mechanism of action likely involves interactions facilitated by the triazole ring and sulfanyl group, enhancing binding affinity to enzymes or receptors involved in metabolic pathways.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Antifungal | Treatment of fungal diseases |
| Anticancer | Cancer therapy |
Research Findings and Future Directions
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